Olsalazine is a synthetic compound designed to deliver 5-ASA to the colon. [] While not naturally occurring, its design mimics the colonic release of 5-ASA observed with sulfasalazine. [] Its primary role in scientific research is as a tool to study the effects of 5-ASA on intestinal inflammation and the mechanisms behind its actions. [, , ]
Olsalazine is synthesized from salicylic acid and 5-amino-2-hydroxybenzoic acid. The compound belongs to the class of drugs known as aminosalicylates, which are utilized for their ability to reduce inflammation in the gastrointestinal tract. Its chemical structure allows it to be effective in targeting the inflamed mucosa of the intestines.
The synthesis of olsalazine can be accomplished through several methods, including:
Olsalazine has a molecular formula of CHNOS and a molecular weight of approximately 306.29 g/mol. The structure consists of two 5-aminosalicylic acid moieties linked by an azo bond (-N=N-), which is crucial for its pharmacological activity.
The compound's structural features include:
Olsalazine undergoes various chemical reactions that are significant for its therapeutic efficacy:
Olsalazine functions primarily through the following mechanisms:
Olsalazine exhibits several notable physical and chemical properties:
These properties are critical for understanding how olsalazine behaves in biological systems and its formulation into pharmaceutical products.
Olsalazine is primarily used in clinical settings for:
The azo-coupling reaction forms the core structural element of olsalazine, linking two salicylate derivatives. This process involves:
Optimization Strategies:
Impact: These optimizations reduce key impurities (e.g., triazenes, unreacted amine) from >2% to <0.5% and increase total coupling yield from ~50% to over 80% [6] [9].
Table 1: Optimized Diazotization/Coupling Parameters for Olsalazine Precursor
Parameter | Optimal Range/Value | Impact on Reaction |
---|---|---|
Temperature | 0 - 5 °C | Prevents diazonium salt decomposition |
Reaction Medium | HCl (10-25% w/w) | Generates HNO₂; maintains pH 1-2 for stability |
Sodium Nitrite Addition | Staged (20-45% w/w solutions) | Prevents local overheating and side reactions |
Ice:Water Ratio | 0.1:1 to 15:1 | Provides precise and stable temperature control |
Coupling pH | ~10 (using KOH) | Forms phenoxide ion, enhancing coupling rate/yield |
Key Impurity Reduction | >2% to <0.5% | Improves crude product purity, simplifies purification |
The phenolic hydroxyl groups in olsalazine and its precursors are highly susceptible to oxidation, particularly during the alkaline hydrolysis step converting methyl esters to carboxylates. Oxidation generates quinone impurities, significantly impacting product color and purity [1] [9].
Antioxidant Mechanisms & Efficacy:
Process Integration: Antioxidants (0.1-0.5 wt% relative to the coupling intermediate) are added directly to the refluxing aqueous sodium hydroxide solution before introducing the ester precursor. Hydrolysis typically requires 2-4 hours at reflux (80-100°C) under an inert atmosphere (e.g., N₂ blanket) for maximum antioxidant effect [1].
Impact: Antioxidant addition reduces the major quinone impurity content in the crude olsalazine sodium from >1.0% to <0.3%. This dramatically improves the "one-time refining qualification rate" to 100% and boosts the hydrolysis yield from ~60% to ~80% by minimizing side product formation and simplifying purification [1].
Table 2: Effect of Antioxidants on Alkaline Hydrolysis of Olsalazine Precursor
Parameter | Without Antioxidant | With Antioxidant (e.g., Hydrazine Hydrate) | Improvement |
---|---|---|---|
Major Quinone Impurity | >1.0% | <0.3% | >70% reduction |
Hydrolysis Yield | ~60% | ~80% | ~33% increase |
One-time Refining Pass Rate | Low (often requires rework) | 100% | Eliminates need for rework |
Product Color | Darker (yellow/brown) | Lighter (pale yellow/white) | Enhanced visual pharma quality |
Translating optimized lab-scale olsalazine synthesis to cost-effective, safe, and environmentally sustainable industrial production presents significant hurdles, primarily in the hydrolysis and diazotization steps.
Scalability Solutions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7